molecular formula C7H3Cl2FO2 B1304678 4,5-Dichloro-2-fluorobenzoic acid CAS No. 289039-49-2

4,5-Dichloro-2-fluorobenzoic acid

Cat. No. B1304678
M. Wt: 209 g/mol
InChI Key: XFOJZPTYJMXNKK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar substitution patterns on the benzene ring are mentioned. These compounds are often used as building blocks in organic synthesis, particularly in the creation of heterocyclic compounds which are of significant importance in drug discovery .

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives typically involves multistep reactions. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with a similar substitution pattern, is synthesized starting from commercially available materials and involves steps such as immobilization on Rink resin, chlorine substitution, and nitro group reduction . Another related compound, 4-chloro-2,5-difluorobenzoic acid, is synthesized from 2,5-difluoroaniline using the Sandmeyer reaction, followed by bromination and a Grignard reaction, with the final product achieving a purity of 99.16% as confirmed by HPLC .

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the physical and chemical properties of the compound. For example, the crystal structure of a related compound, a fumaric acid salt of a chloro-fluorobenzoyl derivative, was determined by X-ray crystallography, indicating that the solid and solution conformations are similar .

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions due to the presence of reactive halogen atoms and the carboxylic acid group. They can act as intermediates in the synthesis of heterocyclic compounds, as seen with 4-chloro-2-fluoro-5-nitrobenzoic acid, which is used to prepare benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . Additionally, these compounds can be used in the detection of other substances, such as the use of a dibenzoic acid derivative for the fluorescent quenching detection of trinitrophenol (TNP) and acetate ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the halogen substituents. These properties include thermal stability, phase transitions, and polymorphism, which can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, the fumaric acid salt of a chloro-fluorobenzoyl derivative exhibits a melting point of 157 degrees Celsius . The presence of halogens also affects the acidity of the carboxylic acid group, potentially altering solubility and reactivity.

Scientific Research Applications

Synthesis Processes

  • Continuous-Flow Synthesis : The preparation of related compounds like 2,4-dichloro-5-fluorobenzoic acid via continuous-flow processes has been explored. This method offers advantages like better mass and heat transfer, ensuring safer reactions and higher yields compared to traditional methods (Guo, Yu, & Yu, 2018).

Pharmaceutical Intermediates

  • Production of Floxacin Intermediates : Efficient methods for the synthesis of compounds such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate have been developed using 2,4-dichloro-5-fluorobenzoic acid, which is closely related to 4,5-dichloro-2-fluorobenzoic acid. This process shows improved safety, less raw material consumption, and higher yields (Guo, Yu, & Su, 2020).

Antibacterial Applications

  • Development of Antibacterial Agents : Studies on compounds like 2,4-dichloro-5-fluorophenyl, which share structural similarities with 4,5-dichloro-2-fluorobenzoic acid, show promise as potential antibacterial agents. These compounds have shown significant activity against various bacterial strains (Holla, Bhat, & Shetty, 2003).

Electronic Materials

  • Improving Conductivity in Electronic Materials : Halobenzoic acids, including derivatives of 4,5-dichloro-2-fluorobenzoic acid, are used in modifying electronic materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly enhancing their conductivity. This application is vital in developing efficient organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Cancer Research

  • Anti-tumor Activity : The dibutyltin complex of 2,4-dichloro-5-fluorobenzoic acid, related to 4,5-dichloro-2-fluorobenzoic acid, has been synthesized and showed higher in vitro anti-tumor activity against human tumor cell lines compared to cis-platin (Li, Wang, Zhang, Xin, & Tian, 2013).

Chemical Synthesis

  • Regioselective Ortho-Lithiation : The deprotonation of fluoroarenes, including compounds similar to 4,5-dichloro-2-fluorobenzoic acid, has been achieved using specific chemical processes. This method is significant for producing various chemical intermediates (Mongin & Schlosser, 1996).

Pesticide Development

  • Synthesis of Insecticidal Compounds : Novel 2-fluorophenyl-1,3,4-oxadiazoles, derived from structures including 2,4-dichloro-5-fluorobenzoic acid, have been developed and tested for their insecticidal activities against armyworms, demonstrating their potential as effective pesticides (Shi, Qian, Song, Zhang, & Li, 2000).

Safety And Hazards

4,5-Dichloro-2-fluorobenzoic acid is classified as a hazardous substance . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance .

properties

IUPAC Name

4,5-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOJZPTYJMXNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378840
Record name 4,5-dichloro-2-fluorobenzoic acid
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Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-fluorobenzoic acid

CAS RN

289039-49-2
Record name 4,5-Dichloro-2-fluorobenzoic acid
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Record name 4,5-dichloro-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-2-fluorobenzoic acid
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